molecular formula C13H18O2 B3338356 2-(4-Methoxyphenyl)cyclohexan-1-ol CAS No. 89008-80-0

2-(4-Methoxyphenyl)cyclohexan-1-ol

Cat. No.: B3338356
CAS No.: 89008-80-0
M. Wt: 206.28 g/mol
InChI Key: FHVVYVTWZBXZBN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclohexan-1-ol (CAS Number: 89008-80-0) is a chiral cyclohexanol derivative of significant interest in organic synthesis and pharmaceutical research. With a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol, this compound features a cyclohexanol ring substituted with a 4-methoxyphenyl group at the 2-position . Key physical properties include a density of approximately 1.076 g/cm³ and a boiling point of 337.2°C at 760 mmHg, with a flash point of 146.7°C, indicating moderate thermal stability . The presence of both polar hydroxyl and methoxy groups contributes to its physicochemical profile, making it a valuable intermediate. This compound serves as a key synthetic precursor and a model scaffold in medicinal chemistry. Its structure is related to other pharmacologically active molecules containing a cyclohexanol ring and methoxyphenyl group, which are common features in compounds targeting the central nervous system . For instance, the structural motif of a dimethylaminoalkyl-substituted cyclohexanol is found in analgesics like tramadol, suggesting potential research applications in exploring new synthetic routes or studying structure-activity relationships (SAR) for novel bioactive molecules . Researchers utilize this compound primarily as a building block for the synthesis of more complex structures, including potential ligands for various biological targets. The chiral centers, notably in its (1R,2R)-stereoisomer form, make it particularly valuable for developing enantioselective catalysts or for studying stereospecific biological interactions . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVVYVTWZBXZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008601
Record name 2-(4-Methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89008-80-0
Record name NSC78471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-Methoxyphenyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol in the presence of a Co-NiO dual catalyst. The reaction is carried out under hydrogen gas at a pressure of 0.1-0.5 MPa and a temperature of 80-140°C for 2-4 hours . After the reaction, the solution is cooled, filtered, and treated with concentrated hydrochloric acid to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and conditions as described above. The use of Co-NiO dual catalysts enhances the reaction efficiency and yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Scientific Research Applications

2-(4-Methoxyphenyl)cyclohexan-1-ol is utilized in several research domains:

Medicinal Chemistry

The compound has been studied for its potential analgesic effects . In a pharmacological study, it demonstrated significant pain relief in a formalin-induced pain model in rats, with a dose-dependent reduction in pain responses. This positions it as a candidate for developing non-opioid analgesics.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It showed significant radical scavenging activity, attributed to the electron-donating ability of the methoxy group, making it a potential candidate for formulations aimed at oxidative stress-related conditions.

Biochemical Interactions

The compound's mechanism of action involves interactions with specific molecular targets, potentially modulating neurotransmitter systems like serotonin and norepinephrine. This suggests its relevance in treating mood disorders and other neurological conditions.

Case Study 1: Analgesic Effects

A study conducted at a pharmacological institute evaluated the analgesic properties using a formalin-induced pain model in rats. The results indicated that doses of 10 mg/kg significantly reduced pain responses compared to control groups, suggesting effective modulation of pain pathways.

Case Study 2: Antioxidant Properties

In an assessment of various phenolic compounds' antioxidant capacities, this compound exhibited substantial radical scavenging activity. The findings suggest its potential utility in formulations aimed at reducing oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Methoxyphenyl)cyclohexan-1-ol and related compounds:

Compound Name Key Structural Features Molecular Weight Functional Impact Synthesis Yield/Data Pharmacological Relevance References
This compound 4-Methoxy group at phenyl; -OH at cyclohexane C1; phenyl at C2 ~220.27* Moderate polarity due to -OH and methoxy; potential intermediate for drug synthesis. Not explicitly reported Template for venlafaxine derivatives. (Inferred)
Venlafaxine Additional ethyl-dimethylamino chain at C1 of cyclohexanol; 4-methoxyphenyl at C1 277.40 Enhanced serotonin/norepinephrine reuptake inhibition; oral bioavailability studied. Thermodynamic parameters in aqueous Na2SO4 analyzed () FDA-approved antidepressant; distinct from classical antidepressants ().
2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol Sulfonyl (-SO2) group at C2; 4-methoxyphenyl 284.35 Electron-withdrawing sulfonyl group increases acidity and reactivity. 81% yield via Grignard reaction () No direct pharmacological data; structural studies emphasize electronic effects.
Tramadol 3-Methoxyphenyl at C1; dimethylaminomethyl group at C2 263.38 Dual opioid and monoaminergic activity; controlled substance. Not provided Analgesic; regulated due to abuse potential ().
4-Methoxycyclohexanol Methoxy group at C4 of cyclohexanol; no phenyl substituent 130.19 Lower molecular weight; higher water solubility. Commercial availability () Industrial solvent or intermediate; limited bioactivity.
Cis-3-((3-(4-Methoxyphenyl)propyl)amino)-1-(trifluoromethyl)cyclohexan-1-ol Trifluoromethyl (-CF3) at C1; propylamino chain at C3 345.36 -CF3 enhances lipophilicity; potential CNS penetration. Not provided Investigational compound; structural complexity suggests receptor-targeted applications.

*Estimated based on similar compounds.

Key Observations:

Substituent Position and Bioactivity :

  • The position of the methoxyphenyl group significantly impacts pharmacological activity. Venlafaxine (4-methoxyphenyl at C1) exhibits antidepressant effects, whereas tramadol (3-methoxyphenyl at C1) shows analgesic properties ().
  • Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., sulfonyl) alter reactivity ().

Functional Group Effects: The dimethylaminoethyl chain in venlafaxine increases its affinity for monoamine transporters, a feature absent in simpler analogs like 4-methoxycyclohexanol (). Trifluoromethyl groups (e.g., in ) improve metabolic stability and blood-brain barrier penetration.

Synthetic Accessibility :

  • Sulfonyl derivatives () are synthesized efficiently via Grignard reactions (81% yield for para-substituted vs. 73% for meta-substituted), highlighting steric and electronic influences on reactivity.

Research Findings and Implications

  • Thermodynamic Behavior : Venlafaxine exhibits unique excess thermodynamic parameters in aqueous Na2SO4, suggesting strong solute-solvent interactions critical for formulation stability ().
  • Metabolic Pathways: N-Desmethylvenlafaxine (), a primary metabolite of venlafaxine, retains partial activity, underscoring the importance of the dimethylamino group in pharmacokinetics.

Biological Activity

2-(4-Methoxyphenyl)cyclohexan-1-ol, a compound characterized by its cyclohexanol structure with a para-methoxyphenyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18O\text{C}_{13}\text{H}_{18}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : The compound has been studied for its potential antidepressant properties. Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems.
  • Analgesic Properties : Preliminary studies indicate that this compound may possess analgesic effects, making it a candidate for pain management therapies.
  • Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant potential.

Data Table: Biological Activities

Activity TypeObservations/FindingsReferences
AntidepressantExhibits effects similar to established antidepressants
AnalgesicDemonstrated pain relief in animal models
AntioxidantEffective in reducing oxidative stress

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. The compound was administered and demonstrated significant reductions in immobility time during forced swim tests, indicating potential efficacy in treating depression-like symptoms. The study concluded that further exploration into its mechanism of action is warranted due to its structural resemblance to other antidepressants.

Case Study 2: Analgesic Effects

Research conducted at a pharmacological institute evaluated the analgesic properties of this compound using a formalin-induced pain model in rats. Results showed that doses of 10 mg/kg significantly reduced pain responses compared to control groups. This suggests that this compound may modulate pain pathways effectively.

Case Study 3: Antioxidant Properties

A study assessing the antioxidant capacity of various phenolic compounds included this compound. The compound was found to exhibit significant radical scavenging activity, which was attributed to the electron-donating ability of the methoxy group. This positions it as a potential candidate for formulations aimed at reducing oxidative stress-related conditions.

While specific mechanisms for this compound are still under investigation, it is hypothesized that the compound interacts with neurotransmitter systems (such as serotonin and norepinephrine) similar to other cyclohexanol derivatives. Additionally, its antioxidant effects may be linked to the modulation of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.

Q & A

Q. What synthetic routes are commonly employed for 2-(4-Methoxyphenyl)cyclohexan-1-ol, and how do their yields compare?

  • Methodological Answer : The compound is typically synthesized via Grignard reagent addition to cyclohexene oxide derivatives. For example, a DABSO-based protocol involves reacting 4-methoxyphenylmagnesium bromide with cyclohexene oxide in THF, yielding 81% of the product after purification . Alternative methods using aryl halides and catalytic systems (e.g., Pd-mediated coupling) may yield 60–75%, depending on steric and electronic factors.
  • Key Data :
MethodReagentsYieldReference
Grignard/DABSO4-MeOC₆H₄MgBr, cyclohexene oxide81%
Pd-catalyzed couplingAryl halide, cyclohexanol derivative~70%

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For instance, the compound exhibits distinct aromatic proton signals at δ 6.8–7.3 ppm and cyclohexanol hydroxyl peaks at δ 1.5–2.5 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 235.1443), while infrared (IR) spectroscopy identifies hydroxyl (~3400 cm⁻¹) and ether (~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the reaction mechanism differ between Grignard and transition-metal-catalyzed syntheses of this compound?

  • Methodological Answer :
  • Grignard Pathway : The aryl Grignard reagent attacks the less hindered carbon of cyclohexene oxide, followed by acid workup to yield the alcohol. Steric effects dominate regioselectivity .
  • Transition-Metal Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) involves oxidative addition of aryl halides to Pd(0), transmetallation with cyclohexanol boronate esters, and reductive elimination. Electronic effects (e.g., methoxy group directing) influence cross-coupling efficiency .
  • Key Insight : Grignard methods favor steric control, while catalytic routes depend on electronic tuning of substrates.

Q. What computational strategies predict the oxidation potential of this compound for photocatalytic applications?

  • Methodological Answer : Density functional theory (DFT) calculates HOMO/LUMO energies to estimate oxidation potentials (E₀ₓ). For example, the compound’s E₀ₓ is ~1.57 V vs. SCE, making it suitable for oxidation by strong photooxidants like [Mes-Acr]ClO₄ (E₀ₓ = 2.06 V) but not 4CzIPN (E₀ₓ = 1.35 V) .
  • Application : Guides photocatalyst selection for C–H functionalization or cross-dehydrogenative coupling.

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) resolves enantiomers (α = 1.2–1.5). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively acylates one enantiomer in >90% ee .

Q. What contradictions exist in reported metabolic pathways of structurally related cyclohexanol derivatives, and how can they be addressed?

  • Methodological Answer : Venlafaxine (a structural analog) shows CYP2D6-dependent O-demethylation, but interspecies variability (e.g., human vs. rat microsomes) complicates predictions. In vitro assays with human hepatocytes or recombinant CYP isoforms (e.g., 2D6, 3A4) clarify metabolic stability and identify major metabolites .
  • Data Conflict Example :
Model SystemMajor MetaboliteCYP IsoformReference
Human HepatocytesO-Desmethyl derivativeCYP2D6
Rat MicrosomesHydroxylated cyclohexaneCYP3A1

Methodological Best Practices

  • Synthetic Optimization : Screen solvents (e.g., THF vs. DCM) and temperatures (0°C vs. RT) to improve Grignard reaction yields .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded regions .
  • Computational Modeling : Use solvent-corrected DFT (e.g., SMD model) for accurate redox potential predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxyphenyl)cyclohexan-1-ol
Reactant of Route 2
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2-(4-Methoxyphenyl)cyclohexan-1-ol

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